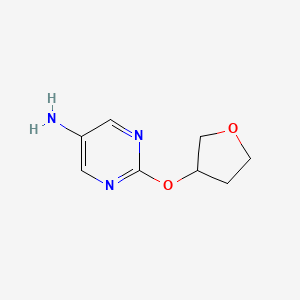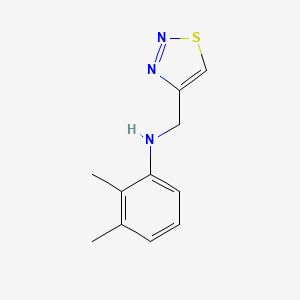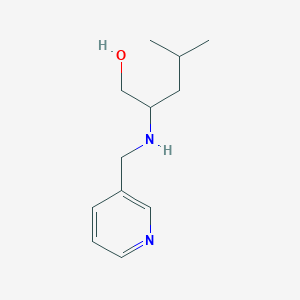
4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a pyridine ring attached to a pentanol backbone, with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with pyridin-3-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-2-one.
Reduction: Formation of 4-Methyl-2-((pyridin-3-ylmethyl)amino)pentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Shares a similar backbone but lacks the pyridine ring.
4-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid: Contains a benzoic acid moiety instead of a pentanol backbone.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Features a tetrazine ring instead of a pyridine ring.
Uniqueness
4-Methyl-2-((pyridin-3-ylmethyl)amino)pentan-1-ol is unique due to the presence of both a pyridine ring and a pentanol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-3-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(2)6-12(9-15)14-8-11-4-3-5-13-7-11/h3-5,7,10,12,14-15H,6,8-9H2,1-2H3 |
InChI Key |
WVRRCIOSRUXVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)

![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)
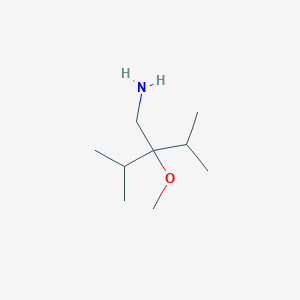

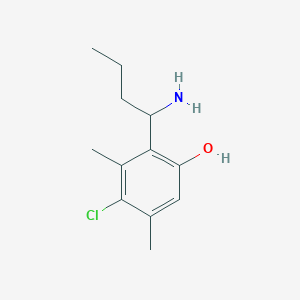
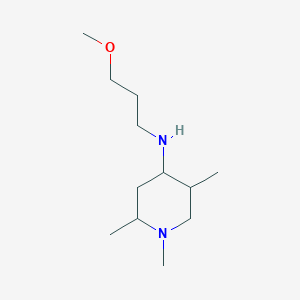

![2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol](/img/structure/B13274520.png)
![2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13274530.png)
![1-{[1-(3-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13274538.png)
